molecular formula C22H22N4O3S B2390081 N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251699-19-0

N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2390081
M. Wt: 422.5
InChI Key: FTMZQZHBYDBFIZ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been studied for their potential as antimalarial agents . They have also been investigated for their inhibitory activity against various enzymes .


Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyridine derivatives involves the reaction of appropriate precursors under specific conditions . For example, one method involves the reaction of N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide with 3-methylbenzyl chloride .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” would be similar to other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds typically have a triazole ring fused with a pyridine ring, with various substituents attached .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” would depend on the specific conditions and reactants used. Similar compounds have been shown to undergo various reactions, such as ring transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as 1H NMR and mass spectrometry .

Scientific Research Applications

Herbicidal Activity

  • Compounds related to N-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown effective herbicidal properties. These compounds, including N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, demonstrate broad-spectrum herbicidal activity at low application rates (Moran, 2003).

Antimalarial Properties

  • A series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment were investigated for antimalarial activity. Compounds like 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed promising in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).

Antifungal and Insecticidal Applications

  • Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety exhibited good antifungal and insecticidal activities. Specific compounds showed high inhibition rates against various plant pathogens and pests (Xu et al., 2017).

Anticancer Effects

  • Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, related to the queried compound, have shown significant anticancer effects. The addition of an alkylurea moiety retained antiproliferative activity and reduced toxicity (Wang et al., 2015).

Cytotoxic Agents

  • Fused 1,2,4-triazoles, like 3-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been identified as potential cytotoxic agents against various cancer cell lines (Zheng et al., 2015).

Antimicrobial Activity

  • Several [1,2,4]triazolo[4,3-a]pyridine derivatives, including those containing a sulfonamide group, demonstrated significant antibacterial and antifungal activities (Suresh et al., 2016).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-4-6-18(7-5-16)14-26(19-8-10-20(29-3)11-9-19)30(27,28)21-12-13-22-24-23-17(2)25(22)15-21/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMZQZHBYDBFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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